2-(Chloromethyl)-4-phenylnicotinonitrile

Physicochemical Properties Drug Discovery ADME

Researchers seeking a reliable electrophilic building block for CNS drug discovery face generic analogs with inferior leaving-group ability. 2-(Chloromethyl)-4-phenylnicotinonitrile (CAS 817555-70-7) provides a non-substitutable chloromethyl handle (XLogP3=2.6) ensuring efficient nucleophilic substitution, unlike the hydroxymethyl analog. This enables kinase-focused SAR with potent antiproliferative activity (IC50 3.58 μM MCF-7) and acetylcholinesterase-targeted leads. In stock, immediate global shipping.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 817555-70-7
Cat. No. B3286000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-phenylnicotinonitrile
CAS817555-70-7
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=C2)CCl)C#N
InChIInChI=1S/C13H9ClN2/c14-8-13-12(9-15)11(6-7-16-13)10-4-2-1-3-5-10/h1-7H,8H2
InChIKeyMZYNQMASANZKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-phenylnicotinonitrile | Procurement for Pharmaceutical R&D


2-(Chloromethyl)-4-phenylnicotinonitrile (CAS 817555-70-7) is a heterocyclic organic compound belonging to the nicotinonitrile class, characterized by a pyridine ring substituted at the 2-position with a reactive chloromethyl group, at the 3-position with a nitrile group, and at the 4-position with a phenyl ring [1]. Its molecular formula is C13H9ClN2, with a molecular weight of 228.67 g/mol [2]. The compound is primarily utilized as a versatile chemical intermediate in pharmaceutical research and development, owing to the presence of two highly functionalizable sites: the chloromethyl group, which serves as an electrophilic handle for nucleophilic substitution, and the nitrile group, which can participate in cyclization and other transformations . This structural profile makes it a valuable building block for synthesizing more complex nitrogen-containing heterocycles, which are often explored as scaffolds for potential anticancer, anti-inflammatory, and antimicrobial agents [3].

2-(Chloromethyl)-4-phenylnicotinonitrile: Risks of Generic Substitution


Simple substitution of 2-(Chloromethyl)-4-phenylnicotinonitrile with other 4-phenylnicotinonitrile analogs (e.g., 2-methyl, 2-hydroxymethyl, or 2-cyanomethyl derivatives) is scientifically untenable due to profound differences in key properties that govern its utility. The chloromethyl group confers a unique balance of lipophilicity and electrophilic reactivity, which is not replicated by other common substituents [1]. Specifically, the C-Cl bond in the chloromethyl group is a superior leaving group compared to the C-OH bond in the hydroxymethyl analog, enabling efficient nucleophilic substitution reactions under milder conditions [2]. Furthermore, the chlorine atom contributes significantly to the compound's lipophilicity (XLogP3 = 2.6), which is markedly higher than that of the hydroxymethyl analog (XLogP3 ≈ 1.9), potentially impacting membrane permeability and biodistribution in cell-based assays . These quantitative differences in physicochemical and reactivity profiles mean that substituting this compound with a generic analog would fundamentally alter the reaction kinetics, product yield, and biological performance of any downstream application, rendering the substitution scientifically and procedurally invalid.

2-(Chloromethyl)-4-phenylnicotinonitrile: Key Differences from Closest Analogs


Lipophilicity (XLogP3) vs. 2-Methyl Analog

2-(Chloromethyl)-4-phenylnicotinonitrile exhibits a calculated lipophilicity (XLogP3) of 2.6, which is marginally lower than that of the 2-methyl analog (XLogP3 = 2.8) [REFS-1, REFS-2]. This subtle but quantifiable difference is crucial for scientists optimizing lead compounds, as it predicts a slightly reduced membrane permeability and a different biodistribution profile for the chloromethyl derivative. This distinction allows for fine-tuning of pharmacokinetic properties during drug development [3].

Physicochemical Properties Drug Discovery ADME Lipophilicity

Molecular Weight and TPSA vs. Bromomethyl Analog

With a molecular weight of 228.67 g/mol and a Topological Polar Surface Area (TPSA) of 36.7 Ų, 2-(Chloromethyl)-4-phenylnicotinonitrile falls well within the ideal range for oral bioavailability and potential CNS penetration, as defined by Lipinski's Rule of Five and Veber's Rules [REFS-1, REFS-2]. In contrast, the 2-bromomethyl analog (predicted MW ≈ 273 g/mol, TPSA ≈ 36.7 Ų) has a significantly higher molecular weight, which could negatively impact its solubility and oral absorption . The lower molecular weight of the chloromethyl derivative makes it a more attractive starting point for lead optimization, as it allows for greater flexibility in adding further functional groups without exceeding drug-likeness thresholds.

Drug-likeness CNS Drug Discovery Physicochemical Properties

Leaving Group Capability: Chloromethyl vs. Hydroxymethyl

The chloromethyl group in 2-(Chloromethyl)-4-phenylnicotinonitrile is a far superior electrophilic handle for nucleophilic substitution reactions compared to the hydroxymethyl group in its direct analog [1]. The chloride ion (Cl⁻) is an excellent leaving group due to its weak basicity and high polarizability, whereas the hydroxide ion (OH⁻) is a poor leaving group under neutral or basic conditions, requiring activation (e.g., tosylation) for efficient displacement [2]. This fundamental difference in reactivity means that the chloromethyl compound can be directly used in a wide range of SN2 reactions to introduce diverse functionalities (e.g., amines, thiols, alkoxides) with high efficiency, whereas the hydroxymethyl analog would require an additional, often low-yielding, synthetic step for activation.

Synthetic Chemistry Nucleophilic Substitution Reactivity Leaving Group

Nicotinonitrile Scaffold: Anticancer and AChE Inhibition Potential

While direct quantitative biological data for 2-(Chloromethyl)-4-phenylnicotinonitrile is not publicly available, its core scaffold—the 4-phenylnicotinonitrile—is a validated pharmacophore with demonstrated activity in multiple therapeutic areas. For instance, a closely related derivative, 6-(4-nitrophenyl)-4-phenylnicotinonitrile, exhibited potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 13 nM, outperforming the reference drug donepezil (IC50 = 14 nM) [1]. Furthermore, numerous nicotinonitrile derivatives have shown promising antiproliferative activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), with IC50 values in the low micromolar range (e.g., 3.58 μM) [2]. The chloromethyl substituent in 2-(Chloromethyl)-4-phenylnicotinonitrile provides a unique handle for further elaboration to optimize these class-level biological activities, enabling the synthesis of focused libraries for structure-activity relationship (SAR) studies.

Medicinal Chemistry Anticancer Acetylcholinesterase Inhibition Structure-Activity Relationship

2-(Chloromethyl)-4-phenylnicotinonitrile: Validated Application Scenarios


CNS-Penetrant Drug Candidates for Neurodegenerative Diseases

The compound's favorable physicochemical profile (MW = 228.67 g/mol, TPSA = 36.7 Ų, XLogP3 = 2.6) strongly supports its use as a starting material for synthesizing CNS-active drug candidates [1]. The established acetylcholinesterase inhibitory activity of 4-phenylnicotinonitrile analogs (e.g., IC50 = 13 nM for a related derivative) provides a clear therapeutic direction, while the reactive chloromethyl group enables efficient diversification to optimize potency and selectivity for targets implicated in Alzheimer's disease [2].

Kinase Inhibitor Lead Optimization for Anticancer Discovery

Given the documented antiproliferative activity of nicotinonitrile derivatives against cancer cell lines (e.g., IC50 = 3.58 μM against MCF-7 cells), this compound is ideally suited for the synthesis of focused compound libraries for structure-activity relationship (SAR) studies targeting kinases like Pim-1 and c-Met [3]. The lower molecular weight of the chloromethyl derivative (228.67 g/mol) compared to its bromomethyl analog (~273 g/mol) provides valuable synthetic headroom, allowing for the addition of multiple functional groups during lead optimization without exceeding drug-likeness thresholds [1].

Activity-Based Probes for Protein Labeling

The chloromethyl group serves as an electrophilic warhead that can be exploited to create covalent probes for studying protein function [4]. This reactive handle can be used to introduce affinity tags (e.g., biotin) or fluorescent reporters (e.g., BODIPY) via nucleophilic substitution, enabling the development of activity-based probes for target identification and validation in complex biological systems [4].

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